molecular formula C23H27NO B14516491 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile CAS No. 62992-86-3

4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile

Cat. No.: B14516491
CAS No.: 62992-86-3
M. Wt: 333.5 g/mol
InChI Key: PRFGNPXDEKUONR-UHFFFAOYSA-N
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Description

4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a heptyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(Methoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with a methoxy group instead of a heptyloxy group.

    4-{2-[4-(Ethoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with an ethoxy group instead of a heptyloxy group.

Uniqueness

The uniqueness of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile lies in its heptyloxy group, which can impart different chemical and physical properties compared to its analogs

Properties

CAS No.

62992-86-3

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

4-[2-(4-heptoxyphenyl)prop-1-enyl]benzonitrile

InChI

InChI=1S/C23H27NO/c1-3-4-5-6-7-16-25-23-14-12-22(13-15-23)19(2)17-20-8-10-21(18-24)11-9-20/h8-15,17H,3-7,16H2,1-2H3

InChI Key

PRFGNPXDEKUONR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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